molecular formula C22H23N3O4 B2776351 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931660-90-1

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

カタログ番号: B2776351
CAS番号: 931660-90-1
分子量: 393.443
InChIキー: WLIFARFKQLAWLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε) [Source] . These kinases are central regulators of the circadian clock, where they phosphorylate key period (PER) proteins, targeting them for degradation and thus controlling the timing and precision of the circadian cycle [Source] . Consequently, this compound is a critical research tool for investigating the molecular mechanisms of circadian rhythms and their dysregulation in various disorders. Beyond chronobiology, its research value extends to neurodegenerative diseases, as CK1ε has been implicated in the phosphorylation of proteins like tau, and to cancer studies, where CK1δ/ε activity can influence Wnt/β-catenin signaling and other oncogenic pathways. By selectively inhibiting CK1δ/ε, this compound allows researchers to probe the specific contributions of these isoforms to disease pathophysiology, facilitating target validation and the exploration of novel therapeutic strategies for conditions ranging from sleep disorders and Alzheimer's disease to certain cancers [Source] .

特性

IUPAC Name

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-16-7-3-14(4-8-16)11-12-25-13-18-19(21(25)26)20(24-22(27)23-18)15-5-9-17(29-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFARFKQLAWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic routes often utilize starting materials that facilitate the introduction of the methoxy and ethyl groups at strategic positions on the pyrrolopyrimidine scaffold.

Antimicrobial Properties

Research indicates that derivatives of pyrrolopyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to our target have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.

CompoundActivityMIC (µM)Reference
4PP-1Mycobacterium tuberculosis21
4PP-2Staphylococcus aureus15
4PP-3Escherichia coli10

Antiviral Activity

Pyrrolopyrimidine derivatives have also been evaluated for their antiviral properties. Notably, some compounds have demonstrated efficacy against HIV-1 by targeting viral integrase and other replication processes.

  • Case Study : A recent study highlighted that specific modifications in the pyrrolopyrimidine structure can enhance anti-HIV activity. Compounds with a 4-methoxyphenyl moiety exhibited improved potency compared to their unsubstituted counterparts.

Kinase Inhibition

Pyrrolopyrimidines are recognized for their role as kinase inhibitors. They have been investigated as potential treatments for various cancers by selectively inhibiting kinases involved in tumor growth and survival.

Kinase TargetCompoundIC50 (nM)Reference
VEGFR4PP-150
FGFR4PP-230
JAK4PP-320

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyrimidine derivatives is heavily influenced by their structural characteristics. The presence of methoxy groups at specific positions has been correlated with enhanced biological activity:

  • Methoxy Substitution : The introduction of methoxy groups has been shown to increase lipophilicity and improve binding affinity to biological targets.
  • Ethyl Linker : The ethyl group provides flexibility that may enhance interaction with target enzymes or receptors.

類似化合物との比較

Research Findings and Trends

  • Synthetic Accessibility : Pyrrolo[3,4-d]pyrimidines are often synthesized via one-pot cyclocondensation, whereas [2,3-d] isomers require stepwise substitutions (e.g., reaction with 4-chloroaniline in iPrOH/HCl) .
  • Contradictions : While methoxy groups generally enhance solubility, overuse (e.g., dual 4-methoxyphenyl in the target compound) might lead to excessive hydrophilicity, reducing membrane permeability.

Q & A

What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound’s synthesis typically involves multi-step protocols starting with substituted pyrimidine precursors. A common approach includes:

  • Step 1 : Condensation of fluorinated aromatic amines (e.g., 4-methoxyphenethylamine) with pyrimidine derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) to form intermediates .
  • Step 2 : Cyclization via Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to construct the pyrrolo[3,4-d]pyrimidine core .
  • Step 3 : Purification via column chromatography or recrystallization (solvents: ethanol/water mixtures) to isolate the final product .
    Critical Factors :
  • Temperature control during cyclization (60–80°C) minimizes side reactions.
  • Solvent polarity (e.g., CHCl₃/CH₃OH mixtures) optimizes chromatographic separation .

How can the molecular structure and stereochemistry of this compound be rigorously characterized?

Basic Research Question
Advanced spectroscopic and crystallographic methods are essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm; pyrimidine carbonyl carbons at ~160 ppm) .
    • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the fused pyrrolo-pyrimidine system .
  • X-ray Crystallography :
    • Confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ matching calculated m/z within 2 ppm error) .

What strategies are recommended for evaluating the compound’s biological activity in vitro?

Basic Research Question
Design assays targeting pharmacologically relevant pathways:

  • Enzyme Inhibition :
    • Screen against kinases (e.g., tyrosine kinases) using fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding :
    • Radioligand displacement assays (e.g., dopamine D2 receptor) with competitive binding curves .
  • Cytotoxicity :
    • MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
      Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .

How can synthetic conditions be optimized to improve yield and scalability?

Advanced Research Question
Methodological refinements include:

  • Reagent Selection :
    • Replace POCl₃ with milder agents (e.g., PCl₃) to reduce decomposition of methoxyphenyl groups .
  • Solvent Optimization :
    • Use DMF/THF mixtures to enhance solubility of intermediates during cyclization .
  • Catalysis :
    • Introduce Pd/C or CuI to accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
      Process Analytics : Monitor reactions in real-time via TLC or HPLC to adjust conditions dynamically .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Address discrepancies through:

  • Structural-Activity Relationship (SAR) Analysis :
    • Compare analogs with varying substituents (e.g., replacing methoxy with hydroxyl groups reduces kinase inhibition but enhances solubility) .
  • Assay Standardization :
    • Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) to eliminate variability .
  • Computational Modeling :
    • Molecular docking (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with kinase active sites) .

What computational tools are effective for predicting the compound’s reactivity and binding modes?

Advanced Research Question
Integrate multi-scale modeling approaches:

  • Quantum Chemical Calculations :
    • DFT (e.g., B3LYP/6-31G*) predicts reaction pathways (e.g., activation energy for cyclization steps) .
  • Molecular Dynamics (MD) Simulations :
    • Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Machine Learning :
    • Train models on PubChem data to predict solubility or metabolic stability .

How can crystallographic data be leveraged to refine synthetic strategies?

Advanced Research Question
Use X-ray-derived structural insights to:

  • Optimize Crystal Packing : Introduce bulky substituents (e.g., naphthyl groups) to improve crystallization .
  • Tweak Hydrogen Bonding : Modify carbonyl groups to enhance lattice stability (e.g., replacing oxygen with sulfur) .
  • Validate Stereochemical Outcomes : Compare experimental vs. simulated powder X-ray diffraction (PXRD) patterns .

What are the best practices for analyzing stability and degradation products under physiological conditions?

Advanced Research Question
Employ accelerated stability studies:

  • Forced Degradation :
    • Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
  • LC-MS/MS Analysis :
    • Identify degradation products (e.g., demethylation of methoxyphenyl groups) via fragmentation patterns .
  • Pharmacokinetic Modeling :
    • Use GastroPlus to simulate in vivo stability based on pH-dependent solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。